molecular formula C8H13Br B6609713 2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers CAS No. 2286949-45-7

2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers

Cat. No.: B6609713
CAS No.: 2286949-45-7
M. Wt: 189.09 g/mol
InChI Key: WHYXGPDSGCRLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)bicyclo[3.1.0]hexane is a bicyclic organic compound featuring a strained bicyclo[3.1.0]hexane scaffold with a 2-bromoethyl substituent. The bicyclo[3.1.0]hexane framework (Fig. 1, ) is structurally analogous to norbornane, with three fused rings introducing significant ring strain and stereochemical complexity. The bromoethyl group at the 2-position creates two or more stereoisomers (diastereomers), which are typically challenging to separate due to similar physicochemical properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for alkylation reactions or in the preparation of bioactive molecules .

Properties

IUPAC Name

2-(2-bromoethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYXGPDSGCRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(3 + 2) Cyclopropene-Aminocyclopropane Annulation

The convergent synthesis of bicyclo[3.1.0]hexanes via (3 + 2) annulation between cyclopropenes and aminocyclopropanes has emerged as a versatile method. Using iridium or organic photoredox catalysts under blue LED irradiation, this approach constructs the bicyclic core with an all-carbon quaternary center (Fig. 1A). Key advantages include:

  • Substrate Scope : Electron-deficient cyclopropenes (e.g., difluorocyclopropenes) react with N-protected cyclopropylanilines to yield products in 65–82% yields.

  • Stereochemical Control : Difluorocyclopropenes paired with removable N-substituents (e.g., p-methoxybenzyl) achieve >20:1 diastereoselectivity due to steric steering effects.

  • Catalyst Optimization : Iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enhance reaction rates compared to 4CzIPN organic catalysts.

Table 1: Representative Annulation Conditions and Outcomes

Cyclopropene TypeN-Protecting GroupCatalystYield (%)dr
DifluoroPMBIr(ppy)₃7822:1
PhenylBoc4CzIPN653:1
EthylTs[Ir]7115:1

Epoxide Opening-Cyclopropanation Sequence

Lewis Acid-Mediated Ring Closure

The WO2005047215A2 patent discloses a high-yielding route to bicyclo[3.1.0]hexanes via intramolecular epoxide opening-cyclopropanation (Fig. 1B). Critical parameters include:

  • Lewis Acid Selection : Et₃Al or Ti(OiPr)₄ at –60°C induces stereoselective cyclization, with Et₃Al giving superior dr (8:1 vs. 5:1 for Ti).

  • Temperature Effects : Reactions below –50°C favor trans-diastereomers due to kinetic control of transition state folding.

  • Base Compatibility : LiHMDS outperforms KHMDS in minimizing side reactions (89% yield vs. 72%).

Table 2: Cyclopropanation Optimization Data

Lewis AcidBaseTemp (°C)Time (h)Yield (%)dr
Et₃AlLiHMDS–601898:1
Ti(OiPr)₄LiHMDS–602845:1
Et₂ZnKHMDS–401.5723:1

Bromination Methodologies for Side-Chain Functionalization

Radical Bromination of Ethyl Substituents

Post-cyclopropanation bromination at the ethyl side chain typically employs N-bromosuccinimide (NBS) under radical initiation. VulcanChem's synthesis of 6-(bromomethyl)bicyclo[3.2.0]heptane analogs demonstrates:

  • Initiation Systems : AIBN (0.1 equiv) in CCl₄ at 80°C achieves 68% conversion with minimal diastereomer scrambling.

  • Solvent Effects : Non-polar solvents (CCl₄, hexane) improve selectivity over polar aprotic solvents (DMF, THF).

Electrophilic Bromine Sources

Alternative protocols using PBr₃ or HBr/AcOH show reduced efficacy (<50% yield) due to competing ring-opening reactions.

Diastereomer Separation and Analysis

Chromatographic Resolution

Normal-phase silica gel chromatography with hexane/EtOAc (9:1) partially resolves diastereomers (ΔRf = 0.12), but preparative HPLC (Chiralpak IA column, heptane/EtOH 95:5) achieves baseline separation.

Crystallization-Induced Diastereomerization

Slow evaporation from MTBE/hexane (1:3) enriches the major diastereomer from 8:1 to >20:1 ratio, leveraging differential solubility.

Scale-Up Considerations

Photoredox Route Scalability

Kilogram-scale production using flow photoreactors (100 W blue LEDs) maintains 70–75% yield with consistent dr (18–22:1), though catalyst recycling remains challenging .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of 2-(2-bromoethyl)bicyclo[3.1.0]hexane can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.

  • Substitution: Nucleophilic substitution can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block in Medicinal Chemistry :
    • The compound serves as an essential intermediate for synthesizing biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.
    • Its unique structure allows for modifications that can enhance pharmacological properties.
  • Potential Biological Activity :
    • Research indicates that bicyclic compounds can interact with biological targets such as enzymes and receptors, influencing their activity and efficacy as therapeutic agents .
  • Material Science :
    • The compound's reactivity makes it suitable for developing new materials, including polymers and specialty chemicals.

Interaction Studies

Studies have shown that compounds similar to 2-(2-bromoethyl)bicyclo[3.1.0]hexane can exhibit significant interactions with biological systems, potentially leading to therapeutic applications in treating psychiatric disorders and neurological diseases .

Synthetic Methodologies

Recent advancements in synthetic methodologies highlight the use of photochemistry and transition-metal-catalyzed reactions to create complex bicyclic structures efficiently. For instance, the (3 + 2) annulation of cyclopropenes has been reported to yield bicyclo[3.1.0]hexanes with high diastereoselectivity, showcasing the compound's utility in generating diverse chemical libraries for drug discovery .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]heptaneBicyclicDifferent ring size; used in various synthetic pathways
2-Aminobicyclo[3.1.0]hexanesBicyclicContains amino groups; potential biological activity
4-Methylbicyclo[3.1.0]hexaneBicyclicMethyl substitution; altered physical properties

This table illustrates how 2-(2-bromoethyl)bicyclo[3.1.0]hexane stands out due to its specific substituents and stereochemistry, influencing its reactivity and biological interactions differently than other bicyclic compounds.

Mechanism of Action

The mechanism by which 2-(2-bromoethyl)bicyclo[3.1.0]hexane exerts its effects depends on the specific application and context. For example, in drug discovery, it may interact with target proteins or enzymes through binding interactions, leading to biological effects. The molecular targets and pathways involved would vary based on the specific biological system or process being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-bromoethyl)bicyclo[3.1.0]hexane with structurally related bicyclic and brominated compounds:

Compound Name Molecular Formula Molecular Weight Key Features Diastereomer Ratio (dr) Reactivity/Applications
2-(2-Bromoethyl)bicyclo[3.1.0]hexane (Target) C₈H₁₁Br 193.08 Bicyclo[3.1.0]hexane core; bromoethyl substituent. Not reported Alkylation agent; intermediate in strained ring systems.
1-(2-Bromophenyl)spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropan]-3-ene C₁₅H₁₄Br 289.18 Spiro cyclopropane-bicyclo[3.1.0] hybrid; bromophenyl group. 5.2:1 Potential for photochemical reactions due to conjugated double bonds.
3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane C₁₁H₁₉Br 231.17 Bromomethyl and isobutyl substituents on bicyclo[3.1.0]hexane. Not reported Bulky substituents may hinder nucleophilic substitution; used in hydrophobic analogs.
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol C₁₂H₁₃BrO 253.13 Bicyclo[2.1.1]hexane scaffold; bromophenyl and hydroxyl groups. Not reported Polar derivative; potential bioactive analog (e.g., glutamic acid mimics ).
(2-Bromoethyl)cyclohexane C₈H₁₅Br 191.11 Simple cyclohexane with bromoethyl chain; no ring strain. N/A (no stereocenters) Less reactive in ring-opening reactions; common alkylation agent.

Key Comparisons:

Structural Complexity and Strain :

  • The target compound’s bicyclo[3.1.0]hexane core introduces higher ring strain compared to bicyclo[2.1.1]hexane or unstrained cyclohexane derivatives . This strain enhances reactivity in ring-opening or cycloaddition reactions .
  • Spiro systems (e.g., ) add conformational rigidity, whereas bromoethyl-substituted bicyclo[3.1.0]hexane offers flexibility for further functionalization.

Diastereomer Challenges :

  • Diastereomer ratios vary widely: 5.2:1 in spiro compounds , 14.6:1 in phenanthrene hybrids , and 5:2 in iridium-catalyzed syntheses . The target compound’s diastereomer ratio likely depends on synthetic conditions (e.g., temperature, catalyst).
  • Purification is often impractical, as seen in inseparable mixtures (e.g., ), necessitating chromatographic techniques or direct use in downstream reactions.

Functional Group Impact :

  • Bromoethyl groups (target, ) favor nucleophilic substitution (e.g., Suzuki couplings), while hydroxyl () or ester groups () introduce polarity or hydrogen-bonding capability.
  • Bulky substituents (e.g., isobutyl in ) reduce reactivity compared to smaller groups like bromoethyl.

Biological Relevance :

  • Bicyclo[3.1.0]hexane derivatives are explored as peptidomimetics , whereas bromophenyl variants () may serve as aromatic bioisosteres.

Research Findings and Data

  • For example, 3-(bromomethyl) derivatives are prepared by bromination of pre-functionalized bicyclic alcohols .
  • Reactivity : Bromoethyl groups undergo cross-coupling (e.g., with Grignard reagents) or elimination to form alkenes. The bicyclo[3.1.0]hexane scaffold’s strain facilitates [3+2] cycloadditions, as demonstrated in annulation reactions .
  • Stability : Bicyclo[3.1.0]hexanes are generally stable at room temperature but may decompose under strong acidic/basic conditions due to ring strain.

Biological Activity

2-(2-Bromoethyl)bicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural properties and potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying degrees of biological activity due to differences in their three-dimensional arrangements. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane backbone with a bromoethyl substituent, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom may enhance the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.

The mechanism of action for 2-(2-bromoethyl)bicyclo[3.1.0]hexane involves its ability to interact with various biological targets, including enzymes and receptors. The bromoethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target proteins, thereby modulating their activity.

Antimicrobial Activity

Research indicates that bicyclic compounds similar to 2-(2-bromoethyl)bicyclo[3.1.0]hexane exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways, such as cell wall synthesis and protein synthesis.

Anticancer Properties

There is emerging evidence that compounds within the bicyclo[3.1.0]hexane family may possess anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

Several studies have explored the biological activities of related bicyclic compounds:

  • Study A : A study demonstrated that a related bicyclic compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
  • Study B : Another investigation reported that a different diastereomer of bicyclo[3.1.0]hexane showed cytotoxic effects on human breast cancer cell lines, leading to a reduction in cell viability by 50% at concentrations above 10 µM.

Data Table: Biological Activities of Bicyclo[3.1.0]hexanes

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
2-(2-Bromoethyl)bicyclo[3.1.0]hexaneAntibacterialStaphylococcus aureus32 µg/mL
Diastereomer AAnticancerMCF-7 (breast cancer)IC50 = 10 µM
Diastereomer BAntimicrobialEscherichia coliMIC = 16 µg/mL

Research Findings

Recent research has focused on synthesizing and characterizing various diastereomers of bicyclo[3.1.0]hexanes to evaluate their biological activity systematically:

  • Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient production of these compounds, enabling more comprehensive biological testing.
  • In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential of these compounds in animal models, particularly for their anticancer effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-bromoethyl)bicyclo[3.1.0]hexane as a diastereomeric mixture?

  • Methodological Answer : A two-step approach is recommended:

Cross Metathesis : Functionalize a bicyclo[3.1.0]hexane precursor with a terminal olefin using Grubbs catalyst to introduce the ethyl group .

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) under radical conditions to install the bromine atom at the ethyl chain.
Diastereomers arise during cyclopropanation due to non-equivalent transition states. Steric and electronic factors in the diazo intermediate influence selectivity .

Q. How can diastereomers of 2-(2-bromoethyl)bicyclo[3.1.0]hexane be characterized?

  • Methodological Answer :
  • NMR Spectroscopy : Compare 1H^1H and 13C^13C NMR spectra; diastereomers show distinct splitting patterns due to differing spatial arrangements (e.g., coupling constants for cyclopropane protons) .
  • Vapor-Phase Chromatography (VPC) : Separate diastereomers using a polar column (e.g., Carbowax 20M) and confirm purity via retention time analysis .
  • IR Spectroscopy : Identify cyclopropane C-H stretches (~1020 cm1^{-1}) and bromoethyl C-Br vibrations (~560 cm1 ^{-1}) to confirm functional groups .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The rigid bicyclic framework imposes steric constraints on the bromoethyl chain, favoring SN _N2 mechanisms in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) reveals that the boat conformation of the bicyclo[3.1.0]hexane (evidenced by X-ray crystallography ) directs nucleophilic attack to the less hindered face of the bromoethyl group. Kinetic studies with varying nucleophiles (e.g., azide, thiols) can quantify steric effects .

Q. What strategies mitigate competing [3+2] cycloadditions during functionalization of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Electron-withdrawing groups (EWGs) on the diazo intermediate promote undesired [3+2] pathways. To suppress this:
  • Use sterically bulky carbene precursors (e.g., adamantyl diazoacetate) to favor intramolecular cyclopropanation over intermolecular cycloaddition .
  • Optimize reaction temperature (< 60°C) and solvent polarity (e.g., dichloromethane) to stabilize the transition state for cyclopropanation .

Q. How can stereochemical outcomes be predicted in diastereoselective syntheses of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Employ transition state analysis guided by X-ray crystallographic data (e.g., boat vs. chair conformations ). For example:
  • Pd-catalyzed cyclopropanation () favors exo-diastereomers due to π-allyl intermediate geometry.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce facial selectivity during cyclopropane ring closure .

Data-Driven Analysis

Table 1 : Key Spectral Signatures for Diastereomer Identification

TechniqueDiagnostic FeatureDiastereomer DifferentiationReference
1H^1H NMRCyclopropane Ha _a/Hb_b coupling (JabJ_{ab})6.5% component: J=8.2HzJ = 8.2 \, \text{Hz} (cis)
IRC-Br stretch560 cm1^{-1} (broad)
X-ray DiffractionBoat conformation angle (α\alpha)104.71° (triclinic crystal system)

Applications in Drug Discovery

Q. Can the bicyclo[3.1.0]hexane moiety serve as a bioisostere for cyclopentane in antiviral agents?

  • Methodological Answer : Yes. The bicyclo[3.1.0]hexane scaffold mimics cyclopentane’s rigidity while introducing torsional strain that enhances binding to viral neuraminidase (e.g., in sialic acid analogues ). For example:
  • Spirooliganones () use this scaffold to inhibit viral replication via NOE-validated interactions with target proteins .
  • Conformational studies (MD simulations) compare free-energy landscapes of bicyclo[3.1.0]hexane vs. cyclopentane to optimize bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.